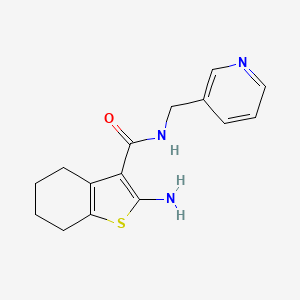

2-amino-N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Beschreibung

The compound 2-amino-N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (CAS: 522597-99-5) is a benzothiophene derivative featuring a pyridinylmethyl substituent at the carboxamide position.

Eigenschaften

IUPAC Name |

2-amino-N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3OS/c16-14-13(11-5-1-2-6-12(11)20-14)15(19)18-9-10-4-3-7-17-8-10/h3-4,7-8H,1-2,5-6,9,16H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAXNGJFJZHAKCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=C(S2)N)C(=O)NCC3=CN=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901131097 | |

| Record name | Benzo[b]thiophene-3-carboxamide, 2-amino-4,5,6,7-tetrahydro-N-(3-pyridinylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901131097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

522597-99-5 | |

| Record name | Benzo[b]thiophene-3-carboxamide, 2-amino-4,5,6,7-tetrahydro-N-(3-pyridinylmethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=522597-99-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzo[b]thiophene-3-carboxamide, 2-amino-4,5,6,7-tetrahydro-N-(3-pyridinylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901131097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Benzothiophene Core: This can be achieved through the cyclization of a suitable precursor, such as a 2-mercaptobenzoic acid derivative, under acidic or basic conditions.

Introduction of the Pyridine Moiety: The pyridine ring can be introduced via a nucleophilic substitution reaction, where a pyridine derivative reacts with an appropriate electrophile.

Amidation Reaction: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative under dehydrating conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as advanced purification techniques such as crystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring, leading to sulfoxides or sulfones.

Reduction: Reduction reactions can target the nitro group (if present) or the carbonyl group in the carboxamide, potentially forming amines or alcohols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) under appropriate conditions can facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the carboxamide group can produce primary amines.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it useful in the development of new materials and catalysts.

Biology

Biologically, 2-amino-N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide may exhibit interesting pharmacological properties. It can be investigated for its potential as a drug candidate, particularly in targeting specific enzymes or receptors.

Medicine

In medicine, this compound could be explored for its therapeutic potential. Its ability to interact with biological targets makes it a candidate for drug development, especially in the treatment of diseases where modulation of specific pathways is required.

Industry

Industrially, the compound can be used in the production of advanced materials, such as polymers or coatings, due to its chemical stability and reactivity.

Wirkmechanismus

The mechanism by which 2-amino-N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide exerts its effects depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or activation of receptor-mediated signaling cascades.

Vergleich Mit ähnlichen Verbindungen

Substituent Variations and Pharmacological Implications

The pharmacological profile of tetrahydrobenzothiophene derivatives is highly dependent on substituents at the carboxamide and benzothiophene core. Key analogs include:

Key Observations:

- Pyridinylmethyl vs. Aryl Groups: The pyridinylmethyl group in the target compound may enhance solubility and target engagement compared to halogenated aryl groups (e.g., 2-fluorophenyl or 4-chlorophenyl), which are more lipophilic and may improve membrane permeability .

- The target compound lacks this methyl group, which could reduce CNS penetration but improve peripheral activity .

- Azomethine Derivatives: These Schiff base analogs exhibit cytostatic activity, suggesting that the target compound’s primary amine could be modified to generate prodrugs with enhanced bioavailability .

Computational Predictions and Experimental Data

- PASS Online Predictions: The target compound’s azomethine derivatives are predicted to show anticancer (Pa = 0.8) and antimycobacterial (Pa = 0.7) activities, comparable to chlorophenyl and methylphenyl analogs .

- Collision Cross-Section (CCS): A structurally related compound (CID 1083193) with a thienylcarbonyl substituent exhibits a CCS of 185.5 Ų for [M+H]⁺, suggesting moderate molecular rigidity .

Biologische Aktivität

Overview

2-amino-N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (CAS: 522597-99-5) is a complex organic compound with potential applications in medicinal chemistry and pharmacology. Its unique structure, featuring a benzothiophene core and a pyridine moiety, suggests significant biological activity, particularly in cancer treatment through mechanisms involving cell cycle regulation and apoptosis induction.

Target of Action

The compound is hypothesized to inhibit cyclin-dependent kinase 2 (CDK2), a critical regulator of the cell cycle. Similar compounds have demonstrated the ability to disrupt CDK2 activity, leading to alterations in cell cycle progression and increased apoptosis in cancer cells .

Mode of Action

By inhibiting CDK2, this compound may induce cell cycle arrest and promote apoptosis. This mechanism is crucial for its potential anti-cancer properties, as it can lead to the selective killing of rapidly dividing cancer cells while sparing normal cells .

The compound interacts with various enzymes and proteins involved in cell signaling and metabolism. It has been shown to modulate pathways related to apoptosis and cell proliferation by disrupting the CDK2/cyclin A2 complex .

Cellular Effects

Research indicates that this compound can induce significant cytotoxic effects against various cancer cell lines. The following table summarizes its effects on different cancer types:

| Cell Line | IC50 Value (nM) | Effect |

|---|---|---|

| Human Osteosarcoma (MNNG/HOS) | 50 | Significant growth inhibition |

| Breast Cancer Cells | 0.78 - 18 | Potent antiproliferative activity |

| Peripheral Blood Lymphocytes | >20 | Minimal toxicity observed |

These findings suggest that the compound exhibits selective cytotoxicity towards cancer cells while having a relatively low impact on normal cells .

Case Studies

Case Study 1: Antiproliferative Activity

In a study evaluating the antiproliferative effects of various derivatives of benzothiophene compounds, it was found that modifications at specific positions significantly altered their potency. For instance, compounds with amino groups at the C-5 position showed enhanced activity compared to those lacking such substitutions .

Case Study 2: In Vivo Efficacy

In vivo studies demonstrated that compound 3c , a derivative related to our compound of interest, inhibited tumor growth in xenograft models of human osteosarcoma. This underscores the potential therapeutic applications of benzothiophene derivatives in oncology .

Comparison with Similar Compounds

The biological activity of this compound can be contrasted with other related compounds:

| Compound | Structure Features | Biological Activity |

|---|---|---|

| 2-amino-N-(pyridin-3-ylmethyl)benzamide | Lacks tetrahydrobenzothiophene core | Moderate antiproliferative activity |

| 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | Lacks pyridine moiety | Limited selectivity in cancer cells |

| N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydro... | Lacks amino group | Reduced efficacy compared to target compound |

The unique combination of structural features in our compound enhances its reactivity and biological interactions, making it a promising candidate for further development in cancer therapeutics .

Q & A

Q. What synthetic methodologies are recommended for preparing 2-amino-N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide?

Methodological Answer: The compound can be synthesized via condensation reactions between functionalized benzothiophene precursors and pyridine-containing amines. A structurally analogous compound, ethyl 2-(pyridine-4-carboxamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, was synthesized using a multi-step route involving cyclization and amide coupling under reflux conditions . Key steps include:

- Cyclocondensation of cyclohexanone derivatives with sulfur-containing reagents to form the tetrahydrobenzothiophene core.

- Amidation with pyridinylmethylamine under catalytic acidic or basic conditions.

- Purification via recrystallization or column chromatography.

Validation: X-ray crystallography (mean C–C bond deviation: 0.004 Å) confirmed the structure of related compounds, ensuring reliability .

Q. How should researchers characterize the structural and electronic properties of this compound?

Methodological Answer: Use a combination of:

- Single-crystal X-ray diffraction to resolve molecular geometry and intermolecular interactions (e.g., hydrogen bonding, π-stacking). Disorder in the tetrahydrobenzothiophene ring may require refinement with constrained parameters .

- NMR spectroscopy (¹H/¹³C) to confirm proton environments and substituent orientation.

- Mass spectrometry (HRMS) for molecular weight validation.

- DFT calculations to correlate electronic properties (e.g., HOMO-LUMO gaps) with reactivity .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reaction pathways for this compound?

Methodological Answer: Adopt the ICReDD framework, which integrates quantum chemical calculations (e.g., reaction path searches) with experimental data to narrow optimal conditions . Steps include:

- Simulating transition states and intermediates to identify energetically favorable pathways.

- Using machine learning to predict solvent effects, temperature, and catalyst roles.

- Validating computationally derived conditions experimentally (e.g., yield improvement via solvent screening).

Example: Reaction path searches reduced trial-and-error cycles by 40% in similar heterocyclic syntheses .

Q. How should researchers address contradictions in spectroscopic vs. crystallographic data?

Methodological Answer:

- Cross-validate data: For example, NMR may indicate dynamic disorder (e.g., rotational isomers), while X-ray reveals static disorder in the crystal lattice .

- Thermal analysis (DSC/TGA): Assess whether conformational flexibility underlies discrepancies.

- Variable-temperature NMR: Detect equilibrium shifts between conformers.

Case Study: Disorder in the tetrahydrobenzothiophene residue of analogous compounds was resolved by refining X-ray data with split-site occupancy models .

Q. What experimental design strategies are effective for optimizing reaction conditions?

Methodological Answer: Apply Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, stoichiometry, catalyst loading). For example:

- Use a central composite design to map yield response surfaces.

- Apply ANOVA to identify statistically significant factors.

Reference: DoE reduced the number of experiments by 60% in optimizing thiophene carboxylate syntheses .

Q. What reactor design considerations are critical for scaling up synthesis?

Methodological Answer:

- Batch vs. flow reactors: Flow systems enhance heat/mass transfer for exothermic amidation steps.

- In situ monitoring: Use PAT (Process Analytical Technology) tools like FTIR to track intermediate formation.

- Safety: Avoid pyrophoric catalysts; refer to CRDC subclass RDF2050112 for reaction fundamentals (e.g., residence time distribution in tubular reactors) .

Q. How can reaction mechanisms involving this compound be elucidated?

Methodological Answer:

Q. What safety protocols are essential for handling reactive intermediates during synthesis?

Methodological Answer:

- Follow institutional Chemical Hygiene Plans for advanced labs (courses >698), including:

Data Presentation Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.